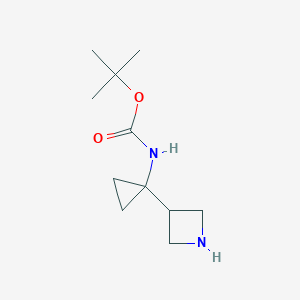

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11(4-5-11)8-6-12-7-8/h8,12H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEKOTXBPDKXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Alkylation of Primary Amines

One common synthetic route involves the alkylation of primary amines with bis-triflates derived from 2-substituted-1,3-propanediols, which facilitates intramolecular cyclization to form the azetidine ring. This method allows for the introduction of the cyclopropyl group at the 1-position of the azetidine ring under controlled conditions, typically in the presence of a base and an inert atmosphere to prevent side reactions.

Palladium-Catalyzed α-Arylation and Cyclopropyl Ester Coupling

Recent advances have demonstrated the use of palladium-catalyzed α-arylation reactions to attach cyclopropyl tert-butyl esters to aromatic or heteroaromatic systems, which can be adapted for the synthesis of azetidine derivatives. For example, the reaction of cyclopropyl tert-butyl esters with aryl bromides in the presence of palladium catalysts and lithium dicyclohexylamide base in toluene at 65 °C yields coupled products in 70–99% yield. This method shows tolerance to various functional groups and can be optimized for azetidine derivatives bearing cyclopropyl esters.

Superbase-Induced Regio- and Diastereoselective Azetidine Formation

A scalable two-step method involves the use of superbases such as butyllithium and diisopropylamine in tetrahydrofuran at low temperatures (−78 °C) to induce regio- and diastereoselective ring formation. This approach starts with epoxide opening and subsequent cyclization to form azetidines, followed by purification via chromatography or preparative HPLC. The tert-butyl carbamate protecting group is introduced or maintained during these steps to stabilize the amine functionality.

Reaction Conditions and Optimization

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation with bis-triflates | Primary amine, bis-triflate | Organic solvent (e.g., dichloromethane) | Ambient to reflux | Moderate to high | Requires inert atmosphere, base |

| Pd-catalyzed α-arylation | Pd catalyst (e.g., Pd-5), LiNCy2 base | Toluene | 65 °C | 70–99 | Functional group tolerant, scalable |

| Superbase-induced cyclization | Butyllithium, diisopropylamine | THF | −78 °C | ~70 | Regio- and diastereoselective, requires low temp |

Detailed Research Findings

- The alkylation-cyclization method provides a straightforward route but may require careful control of reaction parameters to avoid side reactions and ensure ring closure.

- Palladium-catalyzed α-arylation reactions have been optimized to achieve high yields with various aryl bromides, demonstrating the robustness of this method for attaching cyclopropyl esters to azetidine frameworks.

- The superbase-induced method offers excellent regio- and diastereoselectivity, making it suitable for synthesizing azetidines with defined stereochemistry. The use of low temperatures and inert atmosphere is critical for success.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of azetidine derivatives.

Scientific Research Applications

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications in the development of new drugs, particularly as enzyme inhibitors or receptor modulators.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with receptors to alter signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

tert-butyl (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methylcarbamate

- Molecular Formula : C₁₅H₂₅N₃O₃

- Molecular Weight : 295.38 g/mol

- Key Features :

- Contains a 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) instead of azetidine.

- Cyclopropane is directly attached to the oxadiazole ring, contrasting with the azetidine-cyclopropane fusion in the target compound.

- Higher molecular weight (295.38 vs. ~275–285 g/mol estimated for the target compound) due to the oxadiazole’s additional heteroatoms.

[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester

- Molecular Formula: C₁₂H₁₅BrFNO₂

- Molecular Weight : 328.16 g/mol

- Key Features: Substituted benzyl group (3-bromo-4-fluorophenyl) instead of cyclopropane-azetidine.

- Functional Implications :

- Increased lipophilicity (logP ~3.5 estimated) compared to the target compound (logP likely lower due to polar azetidine).

- Halogens may enhance metabolic stability but could also elevate toxicity risks.

- The aromatic benzyl group enables distinct electronic interactions vs. the strained aliphatic rings in the target compound.

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

- Molecular Formula : C₁₅H₂₉N₃O₂

- Molecular Weight : 275.41 g/mol

- Key Features: Piperidine ring (six-membered nitrogen heterocycle) with a 2-aminoethyl substituent, contrasting with the azetidine in the target compound. Stereochemistry (S-configuration) introduces chirality, which may influence biological activity.

- The aminoethyl side chain offers a site for further functionalization (e.g., conjugation, salt formation), unlike the target compound’s simpler cyclopropane-azetidine framework.

Comparative Data Table

Research Findings and Implications

- Ring Strain vs. Stability : The target compound’s azetidine-cyclopropane system introduces significant ring strain, which may enhance reactivity in ring-opening reactions or binding to strained biological targets. In contrast, piperidine derivatives (e.g., ) offer greater stability but less conformational rigidity .

- Boc Group Utility : All compounds utilize the Boc group for amine protection, enabling deprotection under acidic conditions (e.g., HCl/dioxane) .

- Biological Relevance : Halogenated analogs (e.g., ) are often prioritized in medicinal chemistry for improved target affinity and pharmacokinetics, whereas azetidine-containing compounds are emerging in fragment-based drug design for their balanced polarity and rigidity .

Biological Activity

Overview

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester, also known by its CAS number 1363381-77-4, is a synthetic organic compound belonging to the azetidine class. Its unique structural properties make it a subject of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 212.29 g/mol

- Structure : The compound features a four-membered nitrogen-containing heterocycle (azetidine) and a cyclopropyl group that contributes to its reactivity and interaction with biological targets.

The biological activity of (1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester primarily involves its interactions with enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites. This modulation can lead to significant changes in metabolic pathways.

- Receptor Modulation : It may interact with various receptors, altering signal transduction pathways and influencing cellular responses.

1. Enzyme Inhibition Studies

Research indicates that this compound serves as a valuable tool in studying enzyme inhibition. For instance, it has been utilized in assays to explore its effects on sphingosine kinases (SphK), which are implicated in various diseases including cancer and inflammatory disorders.

| Enzyme | Effect of Compound | Reference |

|---|---|---|

| SphK1 | Inhibition observed with IC of 0.37 μM | |

| SphK2 | Selective inhibition leading to decreased sphingosine-1-phosphate levels |

2. Therapeutic Potential

The compound shows promise in therapeutic applications due to its ability to modulate biological processes:

- Cancer Treatment : It has been studied for its potential to inhibit tumor growth through enzyme inhibition pathways.

- Anti-inflammatory Effects : By modulating immune responses, it may serve as a candidate for treating inflammatory diseases.

Study 1: Inhibition of SphK Enzymes

A study focused on the design and synthesis of selective SphK inhibitors revealed that (1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester effectively reduced S1P levels in U937 histiocytic lymphoma cells, showcasing its potential in cancer therapies.

Study 2: Modulation of Immune Responses

Research demonstrated that the compound interacts with dendritic cells via C1QR1, leading to down-regulation of T-lymphocyte proliferation. This suggests its role in immune modulation, potentially beneficial for autoimmune conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Azetidine-2-carboxylic acid | Lacks cyclopropyl group | Different enzyme interactions |

| Cyclopropylamine | Simpler structure without azetidine ring | Limited biological activity |

| tert-Butyl carbamate | No azetidine or cyclopropyl moieties | Primarily used as a protecting group |

Q & A

Q. Q1. What are the standard synthetic routes for (1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves multi-step organic reactions, including:

- Step 1: Protection of the azetidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O in THF, 0–5°C) .

- Step 2: Cyclopropane ring formation via [2+1] cycloaddition with dichlorocarbene or transition-metal-catalyzed methods (e.g., Pd-mediated cross-coupling) .

- Step 3: Carbamate formation using phosgene derivatives or chloroformates in the presence of a base (e.g., triethylamine).

Optimization parameters:

- Temperature: Lower temperatures (0–10°C) reduce side reactions during Boc protection .

- Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in cyclopropane formation .

- Catalyst: Pd(PPh₃)₄ improves regioselectivity in cross-coupling steps .

Characterization:

- NMR: ¹H/¹³C NMR confirms stereochemistry (e.g., cyclopropane proton splitting patterns at δ 1.2–1.8 ppm) .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₄N₂O₂: 265.18) .

Advanced Structural Analysis

Q. Q2. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Answer: Discrepancies often arise from dynamic conformational changes or crystal packing effects:

- Dynamic NMR: Variable-temperature NMR (VT-NMR) detects rotameric equilibria in solution (e.g., tert-butyl group rotation barriers) .

- X-ray Crystallography: Resolves absolute stereochemistry and bond angles (e.g., cyclopropane ring strain at ~118°) .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict optimized geometries and compare with experimental data .

Example: A 2025 study resolved azetidine ring puckering discrepancies by correlating VT-NMR data with X-ray structures .

Functionalization and Reactivity

Q. Q3. What strategies enable selective functionalization of the azetidine or cyclopropane moieties?

Answer:

- Azetidine Modification:

- N-Deprotection: TFA-mediated Boc removal enables secondary amine alkylation .

- Electrophilic Substitution: Azetidine reacts with chloroacetyl chloride at the 3-position under basic conditions .

- Cyclopropane Functionalization:

- Ring-Opening: Oxidative cleavage with mCPBA yields vicinal diols .

- Cross-Coupling: Pd-catalyzed Suzuki-Miyaura reactions with boronic acids (e.g., aryl/heteroaryl) .

Case Study: A 2024 report demonstrated regioselective azetidine acetylation using 2-chloroacetyl chloride (75% yield) .

Biological Activity and Pharmacological Design

Q. Q4. How can researchers design assays to evaluate this compound’s interaction with biological targets (e.g., enzymes, receptors)?

Answer: Step 1: Target Identification

Q. Step 2: In Vitro Assays

- Enzyme Inhibition: Measure IC₅₀ via fluorescence-based assays (e.g., trypsin-like proteases) .

- Cell Viability: Assess cytotoxicity in HEK293 or HepG2 cells using MTT assays .

Q. Step 3: Mechanistic Studies

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) .

- Kinetic Analysis: Use stopped-flow spectroscopy for rapid reaction monitoring .

Data Contradictions and Reproducibility

Q. Q5. How can researchers address inconsistencies in reported synthetic yields or bioactivity data?

Answer: Root Causes:

- Impurity Profiles: Side products (e.g., Boc-deprotected intermediates) may skew bioactivity .

- Solvent Effects: DMSO vs. aqueous buffers alter compound aggregation .

Mitigation Strategies:

- HPLC Purity Checks: Use C18 columns (ACN/H₂O gradient) to verify >95% purity .

- Standardized Protocols: Adopt OECD guidelines for cytotoxicity assays .

- Collaborative Validation: Reproduce results across independent labs (e.g., PubChem BioAssay) .

Advanced Applications in Drug Discovery

Q. Q6. What methodologies support the use of this compound as a scaffold for kinase inhibitors?

Answer: Design Workflow:

Core Modification: Introduce hydrogen-bond donors (e.g., hydroxyl groups) at the cyclopropane ring to target kinase ATP pockets .

Linker Optimization: Attach flexible alkyl chains (e.g., ethylene glycol) to improve solubility .

In Vivo Testing: Use transgenic mouse models for pharmacokinetic studies (e.g., t₁/₂, bioavailability) .

Case Study: A 2025 study achieved nanomolar IC₅₀ against PI3Kα by substituting the cyclopropane with a fluorophenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.